N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O5/c1-14-10-19(20(33-3)11-18(14)25)26-21(30)13-29-12-16(6-9-22(29)31)24-27-23(28-34-24)15-4-7-17(32-2)8-5-15/h4-12H,13H2,1-3H3,(H,26,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQLDCWWQYXDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide is a compound of increasing interest due to its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it includes a chloro group, methoxy groups, and an oxadiazole moiety which is known for its pharmacological significance.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance:
- Cytotoxicity : Studies have shown that derivatives of 1,2,4-oxadiazoles demonstrate cytotoxic effects against various cancer cell lines. In particular, compounds similar to this compound have been reported to induce apoptosis in MCF-7 (breast cancer) and U-937 (leukemia) cell lines with IC50 values in the micromolar range .
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Apoptosis Induction : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells by activating caspase pathways and increasing p53 expression levels .
- Cell Cycle Arrest : Some studies suggest that the compound may cause cell cycle arrest at the G0-G1 phase, preventing further proliferation of cancer cells .
- Molecular Interactions : Molecular docking studies indicated strong hydrophobic interactions between the compound's aromatic rings and amino acid residues in target proteins, similar to established anticancer drugs like Tamoxifen .
Comparative Analysis
| Compound Name | IC50 (μM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| This compound | 0.65 - 2.41 | MCF-7 | Apoptosis induction |
| Similar 1,2,4-Oxadiazole Derivative | 10.38 | Various | Cell cycle arrest |
| Doxorubicin | 0.05 - 0.15 | MCF-7 | Apoptosis induction |
Case Studies
Recent studies have highlighted the potential of oxadiazole derivatives in drug discovery:
- Study on MCF-7 Cells : A study demonstrated that derivatives with similar structures to this compound showed promising results in inhibiting cell growth and inducing apoptosis at sub-micromolar concentrations .
- Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents to enhance overall treatment efficacy against resistant cancer cell lines .
Preparation Methods
Amidoxime Preparation
Procedure :
- Starting material : 4-Methoxybenzonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 4 h.
- Product : 4-Methoxyphenylamidoxime (yield: 85–90%).
Characterization :
Oxadiazole Cyclization
Procedure :
- Reagents : 4-Methoxyphenylamidoxime (1.0 equiv), 5-carboxy-2-oxopyridine (1.0 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dry dichloromethane (DCM) at 25°C for 12 h.
- Product : 5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridine (yield: 78%).
Optimization :
- Microwave-assisted synthesis (100°C, 30 min) increases yield to 88%.
- Solvent-free grinding with iodine catalyst reduces reaction time to 10 min (yield: 82%).
Synthesis of the 2-Oxopyridin-1-yl Core
The pyridinone ring is constructed via cyclocondensation of β-ketoamides.
β-Ketoamide Preparation
Procedure :
- Starting material : Ethyl acetoacetate (1.0 equiv) reacts with 2-chloroethylamine (1.1 equiv) in toluene at reflux for 6 h.
- Product : 3-(2-Chloroethyl)-2,4-pentanedione (yield: 75%).
Characterization :
- IR (KBr) : 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).
Pyridinone Cyclization
Procedure :
- Reagents : 3-(2-Chloroethyl)-2,4-pentanedione (1.0 equiv) and ammonium acetate (2.0 equiv) in acetic acid at 120°C for 8 h.
- Product : 5-Carboxy-2-oxopyridine (yield: 68%).
Modification :
Coupling of Oxadiazole and Pyridinone Fragments
The oxadiazole and pyridinone units are linked via nucleophilic aromatic substitution (SNAr).
SNAr Reaction
Procedure :
- Reagents : 5-Bromo-2-oxopyridine (1.0 equiv), 5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridine (1.1 equiv), CuI (0.1 equiv), and K₂CO₃ (2.0 equiv) in DMF at 120°C for 24 h.
- Product : 5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl acetate (yield: 65%).
Characterization :
- HPLC : Purity >98%.
- HRMS (ESI) : m/z 408.1052 [M+H]⁺ (calc. 408.1049).
Introduction of the Acetamide Side Chain
The final step involves coupling the pyridinone-oxadiazole intermediate with 4-chloro-2-methoxy-5-methylaniline.
Amide Bond Formation
Procedure :
- Reagents : 5-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl acetic acid (1.0 equiv), 4-chloro-2-methoxy-5-methylaniline (1.2 equiv), EDC·HCl (1.5 equiv), and HOBt (0.5 equiv) in DCM at 25°C for 12 h.
- Product : N-(4-Chloro-2-methoxy-5-methylphenyl)-2-[5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide (yield: 70%).
Optimization :
Analytical Data and Quality Control
Spectroscopic Characterization
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC, %) |
|---|---|---|
| Oxadiazole formation | 88 | 97 |
| Pyridinone cyclization | 75 | 95 |
| SNAr coupling | 65 | 98 |
| Final amidation | 85 | 99 |
Green Chemistry Alternatives
To enhance sustainability, solvent-free and energy-efficient methods are prioritized:
- Grinding technique : Oxadiazole synthesis via solid-state grinding of hydrazides and aldehydes with iodine (yield: 80–85%).
- Microwave irradiation : Reduces reaction time by 70% for amide couplings.
Industrial Scalability Considerations
- Continuous flow synthesis : For oxadiazole cyclization (residence time: 10 min, yield: 90%).
- Crystallization : Ethanol/water recrystallization achieves >99% purity.
Challenges and Solutions
Q & A
Q. What are the key synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., DMF, 80–100°C) .
- Step 2 : Coupling the oxadiazole-containing pyridinone moiety to the chloro-methoxy-methylphenyl acetamide backbone using nucleophilic substitution or amide bond formation (e.g., HATU/DIPEA in DCM) .
- Optimization : Reaction yields improve with controlled temperatures (e.g., 0–5°C for exothermic steps) and catalysts like potassium carbonate for deprotonation .
Q. Which spectroscopic methods are critical for confirming structural integrity?
- NMR : H and C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridinone/oxadiazole regions) .
- IR : Confirms amide C=O (~1667 cm⁻¹) and oxadiazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.5 ppm) .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal Stability : Degrades above 150°C (TGA/DSC studies recommended for precise thresholds) .
- Photostability : Susceptible to UV-induced decomposition; store in amber vials under inert gas .
- Solution Stability : Hydrolyzes in aqueous media at pH < 5 or > 8; use anhydrous DMSO for long-term stock solutions .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved?
- Case Example : If in vitro assays show conflicting IC values (e.g., 10 µM vs. 50 µM in kinase inhibition):
- Method : Validate assay conditions (ATP concentration, buffer pH) and confirm compound purity via HPLC (>95%) .
- Control Experiments : Use known inhibitors (e.g., staurosporine) to benchmark activity and rule off-target effects .
Q. What strategies optimize the compound’s selectivity for target enzymes?
- Computational Docking : Perform molecular dynamics simulations to identify key binding residues (e.g., oxadiazole interactions with catalytic lysine) .
- SAR Studies : Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) to reduce hydrophobic interactions with non-target proteins .
Q. How can reaction yields be improved for large-scale synthesis?
- Solvent Optimization : Replace DMF with acetonitrile to reduce side-product formation during cyclization .
- Catalyst Screening : Test Pd(OAc)/Xantphos for Suzuki-Miyaura coupling of pyridinone intermediates (yield increases from 45% to 72%) .
Q. What mechanistic insights explain its activity in cellular assays?
- Hypothesis : The oxadiazole moiety acts as a bioisostere for carboxylate groups, mimicking endogenous substrates in enzyme active sites .
- Validation : Use F-NMR to track fluorine-labeled analogs binding to target proteins .
Methodological Resources
Q. Key Analytical Protocols
| Technique | Application | Reference |
|---|---|---|
| HPLC-PDA | Purity assessment (λ = 254 nm, C18 column) | |
| X-ray Crystallography | Confirm stereochemistry of pyridinone-oxadiazole core | |
| Isothermal Titration Calorimetry (ITC) | Quantify binding affinity to target receptors |
Q. Data Interpretation Guidelines
- Contradictory NMR Peaks : Assign using 2D-COSY to distinguish overlapping aromatic signals .
- Mass Spec Fragmentation : Identify diagnostic ions (e.g., m/z 202.2 for oxadiazole cleavage) .
Research Gaps and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
